1,6-Dimethoxy-9,9'-spirobi[fluorene]
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Overview
Description
1,6-Dimethoxy-9,9’-spirobi[fluorene] is a spiro compound characterized by its unique structure where two fluorene units are connected through a spiro carbon atom. This compound is known for its excellent thermal and chemical stability, making it a valuable material in various scientific and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,6-Dimethoxy-9,9’-spirobi[fluorene] typically involves the following steps:
Starting Materials: The synthesis begins with fluorene derivatives.
Formation of Spiro Center: The spiro center is formed by a reaction that connects two fluorene units through a spiro carbon atom.
Industrial Production Methods
Industrial production methods for 1,6-Dimethoxy-9,9’-spirobi[fluorene] often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include:
Catalytic Reactions: Using catalysts to enhance the efficiency of the spiro center formation.
Purification Techniques: Employing advanced purification techniques such as recrystallization and chromatography to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
1,6-Dimethoxy-9,9’-spirobi[fluorene] undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the compound into hydroquinone derivatives.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution Reagents: Halogenating agents and nucleophiles are used for substitution reactions.
Major Products
The major products formed from these reactions include quinone derivatives, hydroquinone derivatives, and various substituted fluorene compounds .
Scientific Research Applications
1,6-Dimethoxy-9,9’-spirobi[fluorene] has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex organic molecules and polymers.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical applications.
Mechanism of Action
The mechanism of action of 1,6-Dimethoxy-9,9’-spirobi[fluorene] involves its interaction with molecular targets and pathways:
Molecular Targets: The compound interacts with specific enzymes and receptors, modulating their activity.
Pathways Involved: It influences various biochemical pathways, including oxidative stress response and signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
9,9’-Spirobi[fluorene]: A closely related compound with similar structural features but without methoxy groups.
Spiro[fluorene-9,9’-xanthene]: Another spiro compound with a different core structure, used in similar applications.
Uniqueness
1,6-Dimethoxy-9,9’-spirobi[fluorene] is unique due to its methoxy groups, which enhance its solubility and reactivity compared to other spiro compounds. This makes it particularly valuable in applications requiring high-performance materials with specific chemical properties .
Properties
CAS No. |
824390-51-4 |
---|---|
Molecular Formula |
C27H20O2 |
Molecular Weight |
376.4 g/mol |
IUPAC Name |
1,6-dimethoxy-9,9'-spirobi[fluorene] |
InChI |
InChI=1S/C27H20O2/c1-28-17-14-15-24-21(16-17)20-10-7-13-25(29-2)26(20)27(24)22-11-5-3-8-18(22)19-9-4-6-12-23(19)27/h3-16H,1-2H3 |
InChI Key |
YGOUNYYSABYDSW-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=C1)C3(C4=CC=CC=C4C5=CC=CC=C53)C6=C2C=CC=C6OC |
Origin of Product |
United States |
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